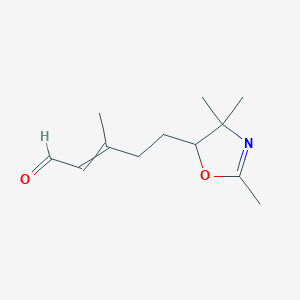
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a pentenal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the pentenal chain through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes, receptors, or other proteins.
類似化合物との比較
Similar Compounds
2,4,4-Trimethyl-1,3-oxazoline: Shares the oxazole ring but differs in the side chain structure.
3,4-Dihydro-2H-pyran: Similar in having a heterocyclic ring but with different atoms and substituents.
Indole Derivatives: While structurally different, they share the characteristic of being heterocyclic compounds with significant biological activity.
Uniqueness
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal is unique due to its specific combination of an oxazole ring and a pentenal chain, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
565228-05-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
3-methyl-5-(2,4,4-trimethyl-5H-1,3-oxazol-5-yl)pent-2-enal |
InChI |
InChI=1S/C12H19NO2/c1-9(7-8-14)5-6-11-12(3,4)13-10(2)15-11/h7-8,11H,5-6H2,1-4H3 |
InChIキー |
WSDQFQGCWLYVNP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(C(O1)CCC(=CC=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
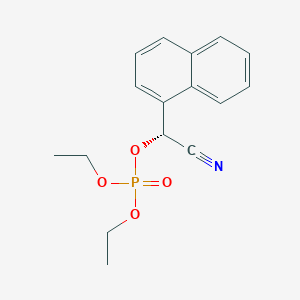
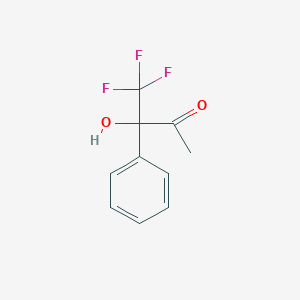
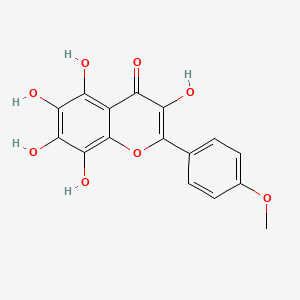
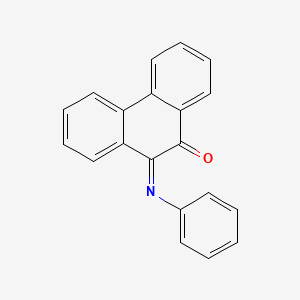
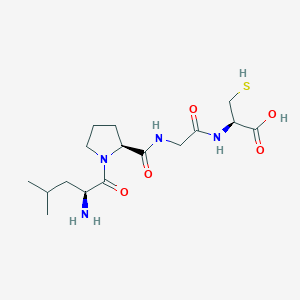
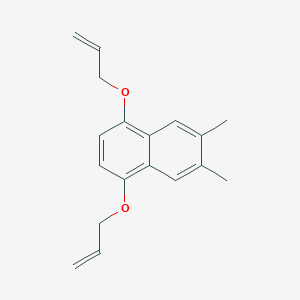

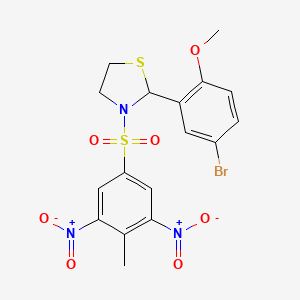
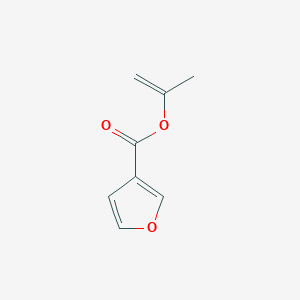
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
